An In-depth Technical Guide to 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
An In-depth Technical Guide to 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
CAS Number: 202931-88-2
This technical guide provides a comprehensive overview of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its potential applications, particularly in the realm of medicinal chemistry.
Chemical and Physical Properties
While extensive experimental data for 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde is not widely available in the reviewed literature, the following table summarizes its known and computed properties.
| Property | Value | Source |
| CAS Number | 202931-88-2 | [1][2] |
| Molecular Formula | C₄H₅N₃O | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| IUPAC Name | 1-methyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Computed XLogP3-AA | -0.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 111.043261792 g/mol | [1] |
| Monoisotopic Mass | 111.043261792 g/mol | [1] |
| Topological Polar Surface Area | 47.8 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
| Complexity | 143 | [1] |
Synthesis and Characterization
A common route for the synthesis of 1-substituted-1H-1,2,3-triazole-4-carbaldehydes involves a multi-step process. A representative experimental protocol for the synthesis of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde is detailed below.
Experimental Protocol: Synthesis of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
This synthesis involves the reaction of a suitable precursor, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT), with methylamine.
Materials:
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4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)
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Methylamine solution in isopropanol (2 M)
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Isopropanol (iPrOH)
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Screw-capped reaction tube
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Magnetic stirrer and stir bar
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Heating block or oil bath
Procedure:
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To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (2.5 mmol, 545 mg).
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Add a 2 M solution of methylamine in isopropanol (1.5 mL).
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Add an additional 3.5 mL of isopropanol to the reaction mixture.
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Seal the reaction tube and place it in a pre-heated heating block or oil bath at 80°C.
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Stir the reaction mixture vigorously for 15 hours.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The crude product can be purified by column chromatography.
Characterization Data
The following spectroscopic data has been reported for a compound identified as 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde, which is synonymous with the target compound.
| Data Type | Reported Values |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.14 (s, 1H), 8.15 (s, 1H), 4.21 (s, 3H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 185.1, 148.1, 126.3, 37.2 |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.01 (s, 1H), 8.81 (s, 1H), 4.13 (s, 3H) |
| ¹³C NMR (151 MHz, DMSO-d₆) | δ 185.0, 147.0, 128.8, 36.7 |
Note: IR and Mass Spectrometry data for this specific compound are not detailed in the reviewed literature.
Potential Applications and Biological Relevance
The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals.[3] Derivatives of 1,2,3-triazole have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties.
Anticancer Potential: A Mechanistic Overview
While the specific biological targets of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde have not been elucidated, many 1,2,3-triazole derivatives exert their anticancer effects through various mechanisms. These can include the inhibition of key enzymes involved in cancer cell proliferation and survival, disruption of microtubule dynamics, and the induction of apoptosis. The diagram below illustrates a generalized signaling pathway that can be targeted by bioactive 1,2,3-triazole compounds.
Caption: Generalized signaling pathways targeted by 1,2,3-triazole anticancer agents.
Experimental Workflow for Biological Evaluation
The discovery and development of novel therapeutic agents, such as derivatives of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde, typically follow a structured experimental workflow. This process begins with the synthesis of the compound and progresses through various stages of biological screening to identify and characterize its activity.
Caption: A typical experimental workflow for the biological evaluation of a novel compound.
Conclusion
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to known bioactive 1,2,3-triazole derivatives suggests that it and its derivatives are promising candidates for further investigation in drug discovery programs. The synthetic protocol and characterization data provided herein serve as a foundation for researchers to explore the potential of this compound. Further studies are warranted to fully elucidate its physical properties, biological activity, and mechanism of action.
